molecular formula C14H19NO4 B13891214 Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate

Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate

Cat. No.: B13891214
M. Wt: 265.30 g/mol
InChI Key: DMWCQWRVGVGBJQ-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a methylbenzoate structure. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of 3-amino-5-methylbenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. The use of continuous flow reactors and microreactor systems has been reported to enhance the efficiency and sustainability of the process . These methods allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

    Oxidation: 3-((tert-butoxycarbonyl)amino)-5-methylbenzoic acid.

    Reduction: Methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzyl alcohol.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzoate primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during multi-step synthesis. Upon completion of the desired transformations, the Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((tert-butoxycarbonyl)amino)-5-methylbenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical properties and reactivity. Its stability and ease of deprotection make it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules and peptides .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C14H19NO4/c1-9-6-10(12(16)18-5)8-11(7-9)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17)

InChI Key

DMWCQWRVGVGBJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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